molecular formula C8H5N3 B1270530 1H-benzimidazole-2-carbonitrile CAS No. 6868-37-7

1H-benzimidazole-2-carbonitrile

Número de catálogo B1270530
Número CAS: 6868-37-7
Peso molecular: 143.15 g/mol
Clave InChI: VEKMJKMSTPFHQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 1H-benzimidazole derivatives involves multiple approaches, including multicomponent reactions and microwave-assisted synthesis. A notable example includes the synthesis of 1,2-dihydro-pyrimido[1,2-a]-benzimidazole-3-carbonitrile derivatives through a three-component reaction, highlighting the efficiency of microwave irradiation in water for excellent yield and reduced environmental impact (Liu et al., 2008). Additionally, a one-step, four-component reaction has been developed to efficiently produce polysubstituted pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility of this synthesis strategy (Yan et al., 2009).

Molecular Structure Analysis

Studies on 1H-benzimidazole derivatives have elucidated their molecular structures through various spectroscopic methods and crystallography. For instance, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was determined, revealing intramolecular hydrogen bonding and C–H⋯N intermolecular interactions, providing insights into the molecular assembly and geometry (Özbey et al., 2004).

Chemical Reactions and Properties

1H-Benzimidazole-2-carbonitrile serves as a precursor in the synthesis of diverse benzimidazole-fused compounds, showcasing its chemical reactivity. The condensation reactions with various substrates like chromones and aldehydes lead to novel pyrido[1,2-a]benzimidazoles and other derivatives, expanding the chemical space of benzimidazole-based molecules (Ibrahim, 2013).

Physical Properties Analysis

The physical properties of 1H-benzimidazole-2-carbonitrile derivatives are closely related to their molecular structures. The crystallography studies provide a detailed understanding of their solid-state arrangement, which influences their physical properties such as melting points, solubility, and stability. These properties are crucial for their potential applications in various fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 1H-benzimidazole-2-carbonitrile derivatives are characterized by their reactivity and the ability to participate in a wide range of chemical reactions. Their capability to form hydrogen bonds and engage in π-π interactions makes them interesting for studies in supramolecular chemistry and as potential ligands in coordination chemistry. Moreover, their chemical stability and reactivity towards different reagents are essential for developing new synthetic methodologies and compounds with desired functionalities.

References

Aplicaciones Científicas De Investigación

1. Antimicrobial Activity

  • Application : Benzimidazole derivatives have shown significant antimicrobial potential. They are effective in inhibiting activity and have a favorable selectivity ratio .
  • Methods : Compounds are synthesized and their antimicrobial activity is evaluated against selected microbial species .
  • Results : Some benzimidazole derivatives have shown good antibacterial and antifungal activity. For example, 2-substituted-1H-benzimidazole derivatives showed good antibacterial activity .

2. Antioxidant Activity

  • Methods : The antioxidant activity of these compounds is usually evaluated using various biochemical assays .
  • Results : Certain benzimidazole derivatives have shown efficient anti-oxidative activity in cellular systems .

3. Antiparasitic Activity

  • Methods : These compounds are usually administered orally or topically to treat parasitic infections .
  • Results : Drugs like albendazole and mebendazole, which contain a benzimidazole ring, are commercially available and widely used to treat parasitic infections .

4. Antineoplastic Activity

  • Methods : These compounds are usually administered orally or intravenously to treat various types of cancer .
  • Results : Certain benzimidazole derivatives have shown promising results in preclinical and clinical trials for the treatment of cancer .

5. Antiviral Activity

  • Methods : These compounds are usually administered orally or topically to treat viral infections .
  • Results : Some benzimidazole derivatives have shown significant antiviral activity against a variety of viruses .

6. Antihypertensive Activity

  • Methods : These compounds are usually administered orally to treat high blood pressure .
  • Results : Certain benzimidazole derivatives have shown effective results in lowering blood pressure .

7. Anti-Inflammatory Activity

  • Methods : These compounds are usually administered orally or topically to treat inflammation .
  • Results : Certain benzimidazole derivatives have shown effective results in reducing inflammation .

8. Antimalarial Activity

  • Methods : These compounds are usually administered orally to treat malaria .
  • Results : Certain benzimidazole derivatives have shown effective results in treating malaria .

9. Antimycobacterial Activity

  • Methods : These compounds are usually administered orally or topically to treat mycobacterial infections .
  • Results : Certain benzimidazole derivatives have shown effective results in treating mycobacterial infections .

10. Anticonvulsant Activity

  • Methods : These compounds are usually administered orally to treat seizures .
  • Results : Certain benzimidazole derivatives have shown effective results in controlling seizures .

11. Antioxidant Activity

  • Methods : The antioxidant activity of these compounds is usually evaluated using various biochemical assays .
  • Results : Certain benzimidazole derivatives have shown efficient anti-oxidative activity in cellular systems .

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to be explored several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

Propiedades

IUPAC Name

1H-benzimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKMJKMSTPFHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357114
Record name 1H-benzimidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazole-2-carbonitrile

CAS RN

6868-37-7
Record name 1H-benzimidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.2 Grams of a 2-(trichloromethyl)benzimidazole compound [compound (101)] of the formula (XI) in which X is H and Z is OCF2CFHO was dissolved in 30 ml of ethanol. The resulting solution was added by drops to 4 ml of a 25% aqueous ammonia at 5° C. After stirring for 1 hour at 5° to 15° C., the reaction solution was poured into an ice/conc. hydrochloric acid mixture and extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate. Removing the solvent from the dried layer by distillation gave 2.83 g of a 2-cyanobenzimidazole compound [compound (i)] of the formula (II) in which X is H and Z is OCF2CFHO.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( XI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

3.2 Grams of a 2-(trichloromethyl)benzimidazole compound [compound (101)] of the formula (XI) in which X is H and Z is OCF2CFHO was dissolved in 30 ml of ethanol. The resulting solution was added by drops to 4 ml of a 25% aqueous ammonia at 5° C. After stirring for 1 hour at 5° to 15° C., the reaction solution was poured into an ice/conc. hydrochloric acid mixture and extrac.ted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate. Removing the solvent from the dried layer by distillation gave 2.83 g of a 2-cyanobenzimidazole compound [compound (i)] of the formula (II) in which X is H and Z is OCF2CFHO.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( XI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile. A solution of 5-(2-(trichloromethyl)-1H-benzo[d]imidazol-6-yl)-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-c]pyridin-2-amine (380 mg, 0.745 mmol) in methanolic ammonia solution (20 mL) was stirred at 0° C. to room temperature for 2 h. The solvent was removed under reduced pressure to give crude 64244-(trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-c]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile (300 mg, 96.1% yield). MS (ESI): m/z 420.1 [M+1]+.
Name
6-(2-(4-(Trifluoromethyl)phenylamino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-1H-benzo[d]imidazole-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-(2-(trichloromethyl)-1H-benzo[d]imidazol-6-yl)-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-c]pyridin-2-amine
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzimidazole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-benzimidazole-2-carbonitrile
Reactant of Route 3
1H-benzimidazole-2-carbonitrile
Reactant of Route 4
1H-benzimidazole-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
1H-benzimidazole-2-carbonitrile
Reactant of Route 6
1H-benzimidazole-2-carbonitrile

Citations

For This Compound
3
Citations
K Bogdanowicz‐Szwed… - Journal für Praktische …, 1993 - Wiley Online Library
Addition of 1H‐benzimidazole‐2‐carbonitrile (1) to arylidenemalononitrile (2) gave 1‐amino‐3‐aryl pyrido[1,2‐a]benzimidazole‐2,4‐dicarbonitrile (3), 2‐aryl‐benzimidazole (4) and 1H‐…
Number of citations: 20 onlinelibrary.wiley.com
FN Naghiyev, AM Maharramov… - Bulgarian Chemical …, 2018 - researchgate.net
… Among the few synthetic methods available for the preparation of such pyridobenzimidazole derivatives [35-38], the reaction between 1H-benzimidazole-2-carbonitrile and …
Number of citations: 5 www.researchgate.net
L Kollár, M Gobec, B Szilágyi, M Proj, D Knez… - European Journal of …, 2021 - Elsevier
… 6-Chloro-1H-benzimidazole-2-carbonitrile (89). The reaction was carried out according to … 7-Chloro-1H-benzimidazole-2-carbonitrile (90). The reaction was carried out according to the …
Number of citations: 8 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.